molecular formula C22H25NO4S B13334136 Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate CAS No. 2227206-21-3

Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate

Katalognummer: B13334136
CAS-Nummer: 2227206-21-3
Molekulargewicht: 399.5 g/mol
InChI-Schlüssel: KNXQXYLIQZYEHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate: is a spirocyclic compound featuring a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of the broader class of spiroindoles, which are known for their significant biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate typically involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is carried out in one pot with a short reaction time, using Mn(III)-based oxidation in acetic acid at room temperature . The reaction conditions are relatively mild and yield the desired spiroindolinediones in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent yields, and maintaining purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiroindolinediones.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Mn(III) acetate in acetic acid.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions include various spiroindoline derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive spirocyclic structure.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate is unique due to its tosyl group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

2227206-21-3

Molekularformel

C22H25NO4S

Molekulargewicht

399.5 g/mol

IUPAC-Name

methyl 1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylate

InChI

InChI=1S/C22H25NO4S/c1-16-6-9-18(10-7-16)28(25,26)23-15-22(12-4-3-5-13-22)19-14-17(21(24)27-2)8-11-20(19)23/h6-11,14H,3-5,12-13,15H2,1-2H3

InChI-Schlüssel

KNXQXYLIQZYEHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.